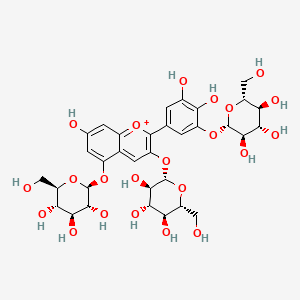

Delphinidin 3,5,3'-triglucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Delphinidin 3,3',5-tri-O-glucoside is an anthocyanin cation consisting of delphinidin with three beta-D-glucosyl residues attached to the 3-, 3'- and 5-hydroxy groups. It is an anthocyanin cation, a beta-D-glucoside and a 5-hydroxyanthocyanin O-beta-D-glucoside. It derives from a delphinidin. It is a conjugate acid of a delphinidin 3,3',5-tri-O-beta-D-glucoside betaine.

Applications De Recherche Scientifique

Health Benefits and Pharmacological Applications

Delphinidin 3,5,3'-triglucoside exhibits several health-promoting properties:

- Antioxidant Activity :

- Anti-inflammatory Properties :

-

Cancer Prevention :

- Delphinidin has been shown to possess chemopreventive properties against several cancer types, including prostate, breast, and ovarian cancers. It induces apoptosis in cancer cells by activating caspase pathways and inhibiting NF-κB signaling .

- A study demonstrated that delphinidin treatment significantly reduced tumor growth in prostate cancer models without adverse effects on body weight or food intake .

Table 1: Effects of Delphinidin on Cancer Cell Lines

| Cancer Type | Cell Line | Treatment (μM) | Observed Effects |

|---|---|---|---|

| Prostate Cancer | PC-3 | 10-100 | Induced apoptosis; reduced NF-κB activity |

| Ovarian Cancer | SKOV3 | 50-75 | Inhibited migration; reduced MMP-2 and MMP-9 levels |

| Breast Cancer | MCF-7 | 50 | Decreased proliferation; induced cell cycle arrest |

Table 2: Antioxidant Activity of Delphinidin Glycosides

| Compound | IC50 (μM) | Source |

|---|---|---|

| This compound | 15 | Blue pea flower extracts |

| Delphinidin 3-rutinoside | 20 | Various fruits |

Applications in Food Science

This compound is utilized as a natural food coloring agent due to its vibrant blue color. Its stability under various pH conditions makes it suitable for incorporation into a range of food products. The blue pea flower (Clitoria ternatea), rich in this anthocyanin, is increasingly being used in culinary applications for its color and health benefits .

Propriétés

Formule moléculaire |

C33H41O22+ |

|---|---|

Poids moléculaire |

789.7 g/mol |

Nom IUPAC |

(2S,3R,4S,5S,6R)-2-[2,3-dihydroxy-5-[7-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromenylium-2-yl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C33H40O22/c34-6-17-21(40)24(43)27(46)31(53-17)50-14-4-10(37)3-13-11(14)5-16(52-33-29(48)26(45)23(42)19(8-36)55-33)30(49-13)9-1-12(38)20(39)15(2-9)51-32-28(47)25(44)22(41)18(7-35)54-32/h1-5,17-19,21-29,31-36,40-48H,6-8H2,(H2-,37,38,39)/p+1/t17-,18-,19-,21-,22-,23-,24+,25+,26+,27-,28-,29-,31-,32-,33-/m1/s1 |

Clé InChI |

YDAVXGXZAIUFTB-KCRRSQHJSA-O |

SMILES isomérique |

C1=C(C=C(C(=C1O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3=C(C=C4C(=CC(=CC4=[O+]3)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

SMILES canonique |

C1=C(C=C(C(=C1O)O)OC2C(C(C(C(O2)CO)O)O)O)C3=C(C=C4C(=CC(=CC4=[O+]3)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.